
1,8,15,22-Tetraazacyclooctacosane-2,9,16,23-tetrone
Overview
Description
1,8,15,22-Tetraazacyclooctacosane-2,9,16,23-tetrone (CAS: 5834-63-9) is a 28-membered macrocyclic compound containing four nitrogen atoms and four ketone groups arranged symmetrically within the ring. Its molecular formula is C₂₄H₄₄N₄O₄, with a molecular weight of 452.63 g/mol . Its structural uniqueness lies in its cyclic tetrazatetrone framework, which influences its solubility, stability, and intermolecular interactions.
Preparation Methods
Multi-Step Organic Synthesis Involving Cyclic Framework Formation
The preparation of 1,8,15,22-tetraazacyclooctacosane-2,9,16,23-tetrone typically involves multi-step organic synthesis techniques focused on constructing its cyclic structure. The key synthetic strategy includes:
Condensation Reactions: The cyclic framework is formed through condensation reactions between appropriate nitrogen-containing precursors and carbonyl groups. These reactions lead to the formation of amide bonds that close the macrocyclic ring.
Starting Materials: The synthesis often begins with monomeric units such as caprolactam or related lactam derivatives, which undergo polymerization or cyclization under controlled conditions.
Reaction Conditions: Specific temperatures, catalysts, and solvents are employed to favor cyclization over polymerization. Elevated temperatures and sometimes high-pressure reactors are used to optimize yield and purity.
Catalysts: Acid or base catalysts may be used to facilitate ring closure and amide bond formation.
Purification: The product is typically purified by recrystallization or chromatographic techniques to isolate the cyclic tetramer from linear oligomers or other by-products.
Industrial and Advanced Techniques
For industrial-scale preparation, advanced methods are employed to enhance efficiency and product quality:
High-Pressure Reactors: These allow better control over reaction kinetics and equilibrium, promoting cyclization.
Continuous Flow Systems: Such systems enable precise control of reaction parameters, improving reproducibility and scalability.
Optimization of Reaction Parameters: Parameters such as temperature, pressure, reaction time, and catalyst concentration are finely tuned to maximize yield and minimize impurities.
Summary Table of Preparation Methods
Step No. | Process Description | Key Reagents/Conditions | Notes |
---|---|---|---|
1 | Starting material preparation | Caprolactam or related lactams | Purity of starting materials critical |
2 | Condensation and cyclization | Acid/base catalysts, elevated temp | Formation of amide bonds and macrocycle |
3 | Reaction optimization | High-pressure, continuous flow | Industrial scale-up and yield improvement |
4 | Purification | Recrystallization, chromatography | Isolation of pure cyclic tetramer |
Research Findings and Analytical Data
Mass Spectrometry: High-resolution mass spectrometry confirms the molecular ion peak corresponding to the tetramer at m/z 453.3432 [M + H]+, consistent with the molecular formula C24H44N4O4.
Chromatography: Liquid chromatography coupled with ion mobility and high-resolution mass spectrometry has been used to identify this compound as a tetrameric cyclic amide in complex mixtures, such as food contact materials.
Structural Confirmation: Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm the presence of amide carbonyl groups and the cyclic structure.
Thermal Stability: The compound exhibits good thermal stability, which is important for its formation under elevated temperature conditions.
Notable Research and Applications Related to Preparation
The compound has been identified as a metabolite of Corynebacterium Aurantiacum, indicating biological relevance and potential for biosynthetic pathways.
Studies on migration from food contact materials highlight the need for controlled synthesis to avoid impurities that may affect safety.
The preparation methods are linked to the ability to produce high-purity cyclic tetramers for use as building blocks in chemical synthesis and biological studies.
Chemical Reactions Analysis
Oxidation Reactions
This compound undergoes oxidation at its amide groups and hydrocarbon chains. Common oxidizing agents include potassium permanganate () and hydrogen peroxide ().
Reaction Type | Reagents/Conditions | Major Products | Reference |
---|---|---|---|
Amide Oxidation | (acidic) | Carboxylic acids (e.g., adipic acid derivatives) | |
Alkane Oxidation | (basic) | Ketones or alcohols |
Oxidation typically leads to cleavage of the macrocyclic ring, forming linear carboxylic acids. For example, under acidic , the compound produces adipic acid derivatives via β-carbon oxidation of amide groups .
Reduction Reactions
Reduction targets the amide functionalities, converting them into amines. Lithium aluminum hydride () is the most effective agent.
Reaction Type | Reagents/Conditions | Major Products | Reference |
---|---|---|---|
Amide Reduction | (anhydrous ether) | Cyclic polyamines (e.g., tetraazacyclooctacosane derivatives) |
The reduction preserves the macrocyclic structure while transforming carbonyl groups into methylene bridges (), yielding a polyamine framework .
Nucleophilic Substitution
The compound participates in nucleophilic substitution reactions at positions adjacent to carbonyl groups.
Reaction Type | Reagents/Conditions | Major Products | Reference |
---|---|---|---|
Alkylation | Alkyl halides () in DMF | N-alkylated derivatives | |
Acylation | Acetyl chloride () | Acetylated amides |
For instance, treatment with methyl iodide () in dimethylformamide (DMF) results in N-methylation of amide nitrogen atoms .
Acid/Base Hydrolysis
The macrocycle undergoes hydrolysis under extreme pH conditions, breaking amide bonds:
In acidic media, hydrolysis yields adipic acid and 1,6-diaminohexane , while basic conditions produce carboxylate salts .
Ring-Opening Polymerization
As a caprolactam tetramer, this compound can undergo ring-opening polymerization under catalytic conditions:
Reaction Type | Reagents/Conditions | Major Products | Reference |
---|---|---|---|
Polymerization | , 250–300°C | Nylon-6-like polyamide |
The reaction mimics nylon-6 synthesis, forming a high-molecular-weight polyamide with repeating units .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C24H44N4O4
- Molecular Weight : 452.6 g/mol
- IUPAC Name : 1,8,15,22-Tetraazacyclooctacosane-2,9,16,23-tetrone
- Structure : The compound features a cyclic framework with four secondary amide groups.
Scientific Research Applications
-
Chemistry
- Building Block for Synthesis : The compound serves as a precursor for synthesizing more complex molecules. Its cyclic structure facilitates various chemical reactions including oxidation and reduction processes.
- Coordination Chemistry : Its ability to bind metal ions makes it valuable in coordination chemistry applications.
- Biology
-
Medicine
- Therapeutic Potential : Ongoing research aims to explore its therapeutic applications, particularly in targeting specific enzymes or receptors involved in metabolic pathways.
- Toxicological Assessments : Evaluations of non-intentionally added substances (NIAS) in food packaging highlight the need for safety assessments regarding this compound due to potential migration into food products .
-
Industry
- Polymer Production : The compound is utilized in the synthesis of polymers and advanced materials due to its structural properties.
- Food Contact Materials (FCMs) : Research indicates that it may migrate from packaging into food products under certain conditions, necessitating regulatory evaluations .
Case Study 1: Migration from Food Contact Materials
A study utilizing liquid chromatography coupled with high-resolution mass spectrometry identified nonvolatile migrates from FCMs. Findings indicated that this compound could migrate into foodstuffs under high temperature or prolonged contact conditions. This raises concerns regarding food safety and regulatory compliance .
Case Study 2: Toxicological Assessments
Research focusing on NIAS in plastic food packaging assessed the toxicological implications of compounds like this compound. The study employed frameworks to evaluate the threshold of toxicological concern (TTC), suggesting potential risks associated with bioaccumulation and toxicity upon migration into food products .
Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Antioxidant | Inhibits lipid peroxidation | |
Genotoxicity | Potential mutagenic effects assessed via Ames test | |
Migration Potential | Migrates from FCMs under specific conditions |
Toxicological Findings
Property | Finding |
---|---|
Bioaccumulation Risk | Potential due to migration into food |
Safety Assessment | Required for regulatory compliance |
Mechanism of Action
The mechanism by which 1,8,15,22-Tetraazacyclooctacosane-2,9,16,23-tetrone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in metabolic pathways. The compound’s structure allows it to bind to these targets, influencing their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Macrocyclic Chemistry
1,8,15,22,29,36-Hexaazacyclodotetracontane-2,9,16,23,30,37-hexaone (CAS: 865-14-5)
- Structure : A 40-membered macrocycle with six nitrogen atoms and six ketone groups.
- Molecular Weight : Larger (≈566 g/mol) due to extended ring size and additional functional groups.
- Properties: Increased ring size may reduce solubility in polar solvents compared to the 28-membered analogue. Limited data on photophysical or electrochemical properties are available .
1,8,15-Triazacycloheneicosane-2,9,16-trione (CAS: 56403-08-8)
- Structure : A 21-membered triazatrione macrocycle.
- Molecular Weight : 339 g/mol.
- Properties: Smaller ring size results in higher conformational flexibility but lower thermal stability.
1,8,15,22,29-Pentaazacyclopentatriacontane-2,9,16,23,30-pentone (CAS: 864-90-4)
- Structure : A 35-membered pentaazapentone macrocycle.
- Molecular Weight : 566 g/mol.
Comparison with Metal-Phthalocyanine Derivatives
1,8,15,22-Tetra-nitro Metal Phthalocyanines (e.g., Co, Cu, Ni, Zn)
- Structure : Metal-coordinated phthalocyanines with nitro substituents.
- Key Differences: Electronic Properties: Exhibited strong absorption in UV-vis spectra (e.g., λₘₐₓ ≈700 nm for Zn derivatives), influenced by metal choice (Zn > Cu > Ni > Co) . Conductivity: Higher electrical conductivity (10⁻⁴–10⁻³ S/cm) compared to non-metallated macrocycles like 5834-63-7. Conductivity increases with temperature and varies with substituent position (1,8,15,22-tetra-amino derivatives > 2,9,16,23-tetra-amino derivatives for Co, Cu, Ni) . Solubility: Aggregate in aqueous media but partially disaggregate with surfactants like Cremophore EL, enhancing photodynamic activity .
Tetraaminophthalocyanatocobalt(II) (4a-CoII-TAPc)
- Application : Used in self-assembled electrochemical sensors for L-cysteine detection.
- Electrochemical Activity: Exhibits redox responses absent in non-metallated macrocycles like 5834-63-9 .
Solubility and Stability
*EL: Cremophore EL surfactant.
Photophysical Properties
Key Research Findings
- Structural Impact on Function : The absence of metal coordination in 5834-63-9 limits its electrochemical and photodynamic applications compared to metallophthalocyanines .
- Safety Considerations: While 5834-63-9 is flagged for safety evaluation in food-contact materials, nitro- and amino-substituted phthalocyanines show lower toxicity risks .
- Thermal Behavior : Macrocyclic ketones like 5834-63-9 exhibit higher thermal stability than smaller triazatriones, which degrade at elevated temperatures .
Biological Activity
1,8,15,22-Tetraazacyclooctacosane-2,9,16,23-tetrone is a complex organic compound with the molecular formula . It is a member of the tetraazacycloalkane family and has garnered attention for its potential biological activities and applications in various fields, particularly in food contact materials (FCMs) and safety assessments.
The biological activity of this compound primarily relates to its interactions within biological systems. Studies indicate that compounds of this nature may exhibit properties such as:
- Antioxidant Activity : Compounds similar to tetraazacyclooctacosane have been shown to inhibit lipid peroxidation and other oxidative stress markers in biological models. This suggests a protective role against oxidative damage in cells.
- Genotoxicity : Research has indicated that certain non-intentionally added substances (NIAS) in food packaging materials can exhibit genotoxic effects. The assessment of such compounds often includes the Ames test and other bioassays to evaluate mutagenicity and potential health risks associated with exposure .
Case Study 1: Migration from Food Contact Materials
A significant area of research involves the migration of this compound from food packaging into food products. A study focused on identifying nonvolatile migrates from FCMs utilized advanced techniques such as liquid chromatography coupled with high-resolution mass spectrometry. The findings highlighted that this compound could migrate into foodstuffs under specific conditions (e.g., high temperatures or prolonged contact) and emphasized the need for regulatory assessments regarding its safety .
Case Study 2: Toxicological Assessments
Another study explored the toxicological implications of various NIAS found in plastic food packaging. The research suggested that compounds like this compound could pose risks due to their potential for bioaccumulation and toxicity upon migration into food products. The study employed risk assessment frameworks to evaluate the threshold of toxicological concern (TTC) for these substances .
Table 1: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Antioxidant | Inhibits lipid peroxidation | |
Genotoxicity | Potential mutagenic effects assessed via Ames test | |
Migration Potential | Migrates from FCMs under specific conditions |
Table 2: Toxicological Findings
Q & A
Basic Questions
Q. What analytical methods are recommended for detecting and quantifying 1,8,15,22-Tetraazacyclooctacosane-2,9,16,23-tetrone in polymer matrices?
- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) is the gold standard. The compound exhibits a characteristic molecular ion peak at m/z 453.3441 (C₂₄H₃₄N₄O₄) in positive-ion mode. Calibration curves should use synthetic standards, and chromatographic separation can be achieved with a C18 column using a gradient of water/acetonitrile with 0.1% formic acid. Detection limits are typically in the low ppm range .
- Key Parameters : Optimize ion source temperature (e.g., 300°C) and collision energy to minimize fragmentation. Validate recovery rates via spiked polymer matrices (e.g., polyolefins).
Q. How is the cyclic tetramer structure of this compound confirmed during synthesis?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are critical. The cyclic structure is validated by:
- NMR : Absence of terminal NH/COOH protons and symmetry-related signals.
- HRMS : Exact mass matching m/z 453.3441 (Δ < 2 ppm).
- Comparison with Oligomers : Contrast spectral data with cyclic dimers (m/z 227.1760) and trimers (m/z 340.2600) to confirm tetrameric identity .
Q. What role does this compound play in polymer degradation studies?
- Methodological Answer : It serves as a marker for polyamide 6 (PA6) degradation or incomplete polymerization. Quantify its presence in recycled polyolefins (e.g., polyethylene) using LC-MS to assess contamination levels. Extraction protocols involve refluxing polymers in methanol/water (70:30 v/v) for 24 hours, followed by centrifugal filtration .
Advanced Questions
Q. How can researchers resolve discrepancies in LC-MS quantification across diverse polymer matrices?
- Methodological Answer : Matrix effects (e.g., ion suppression in polyolefins) require:
- Internal Standards : Use deuterated analogs (e.g., ¹³C-labeled cyclic tetramer) to correct for recovery variations.
- Matrix-Matched Calibration : Prepare standards in polymer extracts to mimic sample complexity.
- Post-Column Infusion : Diagnose ion suppression by infusing the analyte post-column during LC-MS runs .
Q. Does aggregation behavior influence detection thresholds in recycled materials?
- Methodological Answer : Aggregation in aqueous media (e.g., pH 7.4 buffers) can reduce sensitivity. Mitigation strategies include:
- Surfactants : Add 1% Cremophore EL to disrupt aggregates, enhancing signal intensity by ~30%.
- Solvent Choice : Use dimethyl sulfoxide (DMSO) for higher solubility, though this may require dilution to avoid column overload .
Q. How to establish safety thresholds for this compound in parenteral drug products?
- Methodological Answer : Apply the "Threshold of Toxicological Concern" (TTC) framework:
- Extraction Studies : Simulate drug product storage conditions (e.g., 40°C/75% RH for 6 months) and quantify leachables via LC-MS.
- Toxicological Profiling : Compare exposure levels (μg/day) to established class-specific TTC limits (e.g., 1.5 μg/day for carcinogens).
- Non-Targeted Screening : Use high-resolution MS to identify co-extracted impurities .
Properties
IUPAC Name |
1,8,15,22-tetrazacyclooctacosane-2,9,16,23-tetrone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H44N4O4/c29-21-13-5-1-9-17-25-22(30)14-6-2-11-19-27-24(32)16-8-4-12-20-28-23(31)15-7-3-10-18-26-21/h1-20H2,(H,25,30)(H,26,29)(H,27,32)(H,28,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAIGWNLGTIDKPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)NCCCCCC(=O)NCCCCCC(=O)NCCCCCC(=O)NCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H44N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00207072 | |
Record name | 1,8,15,22-Tetraazacyclooctacosane-2,9,16,23-tetrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00207072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5834-63-9 | |
Record name | 1,8,15,22-Tetraazacyclooctacosane-2,9,16,23-tetrone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005834639 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,8,15,22-Tetraazacyclooctacosane-2,9,16,23-tetrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00207072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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